molecular formula C17H19N3O2 B603334 2-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylacetamide CAS No. 1158773-95-5

2-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylacetamide

Cat. No.: B603334
CAS No.: 1158773-95-5
M. Wt: 297.35g/mol
InChI Key: NYHOREPPCIKLOI-UHFFFAOYSA-N
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Description

2-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylacetamide is an organic compound with a complex structure that includes an anilinocarbonyl group and a dimethylacetamide moiety

Scientific Research Applications

2-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylacetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the production of polymers, coatings, and other industrial materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylacetamide typically involves the reaction of aniline with a suitable acylating agent to form the anilinocarbonyl intermediate. This intermediate is then reacted with N,N-dimethylacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(anilinocarbonyl)amino]phenyl}-2-methylpropanamide
  • N-{4-[(anilinocarbonyl)amino]phenyl}-2-methylbutanamide

Uniqueness

2-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N,N-dimethyl-2-[4-(phenylcarbamoylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-20(2)16(21)12-13-8-10-15(11-9-13)19-17(22)18-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H2,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHOREPPCIKLOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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